4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while coupling reactions could yield biaryl or heteroaryl derivatives .
Scientific Research Applications
4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemistry: The compound can be used in the development of new agrochemicals such as herbicides or fungicides.
Material Science: It can be used in the synthesis of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzamide moiety.
N-(5-propyl-1H-pyrazol-3-yl)benzamide:
Uniqueness
The presence of both the bromine atom and the benzamide moiety in 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the benzamide moiety can interact with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
714230-82-7 |
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Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14BrN3O/c1-2-3-11-8-12(17-16-11)15-13(18)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H2,15,16,17,18) |
InChI Key |
LCTGDIGFDXPBRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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